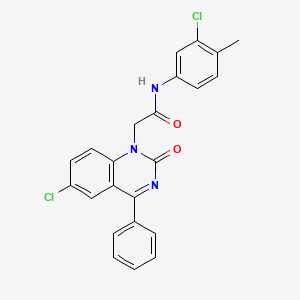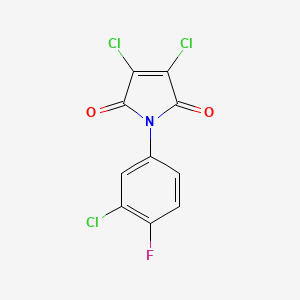![molecular formula C15H22ClN3O B2444478 N-[(4-Chloro-2,5-dimethylpyrazol-3-yl)methyl]-N-cyclohexylprop-2-enamide CAS No. 2411230-24-3](/img/structure/B2444478.png)
N-[(4-Chloro-2,5-dimethylpyrazol-3-yl)methyl]-N-cyclohexylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Chloro-2,5-dimethylpyrazol-3-yl)methyl]-N-cyclohexylprop-2-enamide, commonly known as CDCP, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has shown promising results in various studies.
Mecanismo De Acción
CDCP inhibits the phosphorylation of CDCP1, which is essential for cancer cell survival and proliferation. This leads to the activation of various signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, resulting in the inhibition of cancer cell growth and migration.
Biochemical and physiological effects:
CDCP has been shown to have minimal toxicity and is well-tolerated in animal studies. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDCP has several advantages as a research tool, such as its specificity towards CDCP1 and its low toxicity. However, its limitations include its solubility, which can affect its bioavailability, and its potential off-target effects.
Direcciones Futuras
Include the development of more potent analogs of CDCP and the investigation of its potential use in combination with other cancer therapies.
In conclusion, CDCP is a small molecule inhibitor that has shown potential as a cancer therapy. Its mechanism of action involves the inhibition of CDCP1 phosphorylation, leading to the inhibition of cancer cell growth and migration. Further research is needed to determine its efficacy in clinical trials and its potential use in combination with other cancer therapies.
Métodos De Síntesis
The synthesis of CDCP involves a multi-step process, which includes the reaction of 4-chloro-2,5-dimethylpyrazole with formaldehyde, followed by the reaction with cyclohexylamine and propargyl bromide. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
CDCP has been extensively studied for its potential use in cancer therapy. It has been found to inhibit the growth and migration of cancer cells in vitro and in vivo. It works by targeting the protein CUB domain-containing protein 1 (CDCP1), which is overexpressed in various types of cancer.
Propiedades
IUPAC Name |
N-[(4-chloro-2,5-dimethylpyrazol-3-yl)methyl]-N-cyclohexylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-4-14(20)19(12-8-6-5-7-9-12)10-13-15(16)11(2)17-18(13)3/h4,12H,1,5-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUJROAZGYIKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)CN(C2CCCCC2)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2444395.png)
![3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine](/img/structure/B2444396.png)

![2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2444400.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2444402.png)
![5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B2444403.png)

![(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid](/img/structure/B2444407.png)
![Methyl 4-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzoate](/img/structure/B2444408.png)

![(Z)-ethyl 2-(2-((2,6-difluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2444413.png)


